2-(4-Nitrobenzylidene)malononitrile
Overview
Description
2-(4-Nitrobenzylidene)malononitrile is an organic compound that belongs to the class of benzylidene derivatives It is characterized by the presence of a nitro group attached to the benzylidene moiety and two cyano groups attached to the malononitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Nitrobenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a base. In this case, 4-nitrobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine to form this compound .
The reaction conditions generally involve:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst/Base: Piperidine, pyridine, or other organic bases
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as modified hydrotalcites, can also enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrobenzylidene)malononitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature to elevated temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Cyclization: Acidic or basic conditions, depending on the specific cyclization reaction.
Major Products
Reduction: 2-(4-Aminobenzylidene)malononitrile
Substitution: Various substituted benzylidene derivatives
Cyclization: Heterocyclic compounds such as pyridines or quinolines
Scientific Research Applications
2-(4-Nitrobenzylidene)malononitrile has a wide range of applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound and its derivatives exhibit potential biological activities, such as anticancer, antifungal, and antibacterial properties.
Materials Science: It is used in the design of photoconductive materials and organic semiconductors.
Biological Studies: The compound is studied for its role in modulating enzyme activities and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-Nitrobenzylidene)malononitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano groups can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate enzyme activities, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzylidenemalononitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(4-Methylbenzylidene)malononitrile: Contains a methyl group instead of a nitro group, leading to different chemical and biological properties.
2-(4-Chlorobenzylidene)malononitrile:
Uniqueness
2-(4-Nitrobenzylidene)malononitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group enhances the compound’s ability to participate in reduction and substitution reactions, making it a valuable intermediate in organic synthesis and a potential therapeutic agent .
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O2/c11-6-9(7-12)5-8-1-3-10(4-2-8)13(14)15/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTIGNGBIBFXSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181491 | |
Record name | 2-(4-(Hydroxy(oxido)amino)benzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2700-23-4 | |
Record name | 4-Nitrobenzylidenemalononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2700-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC-637341 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002700234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrobenzylidenemalononitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-(Hydroxy(oxido)amino)benzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanedinitrile, 2-((4-nitrophenyl)methylene)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-(HYDROXY(OXIDO)AMINO)BENZYLIDENE)MALONONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V37C8V9Z5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-(4-Nitrobenzylidene)malononitrile?
A1: this compound [] is characterized by the following:
- Structure: The molecule features a benzylidenemalononitrile unit that exists in a nearly planar conformation. The nitro group exhibits near coplanarity with the benzene ring, with a dihedral angle of 8.8° []. An intramolecular C—H⋯N hydrogen bond contributes to the stabilization of this molecular conformation.
Q2: Can you describe the synthesis of 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile using this compound as a starting material?
A2: 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile, a crucial intermediate in the synthesis of NVP-BEZ-235 derivatives, can be synthesized using this compound []. This synthesis involves a three-step procedure starting from commercially available 4-nitrobenzaldehyde, with this compound as a key intermediate. The overall yield of this three-step synthesis is reported to be 65.25%, calculated from malononitrile. The final product structure is confirmed through MS and 1H NMR analyses [].
Q3: What are the applications of this compound in organic synthesis?
A3: this compound serves as a versatile building block in organic synthesis. It acts as a valuable precursor in the preparation of various heterocyclic compounds. For instance, it can be reacted with α-naphthol to yield 2-amino-4-substituted-4H-benzo[h]chromene-3-carbonitrile derivatives, which have been explored for their biological and pharmacological activities []. Furthermore, it can be utilized in the synthesis of complex fused heterocyclic systems like tetraaza-benzo[a]cyclopenta[h]anthracene and tetraaza-dibenzo[a,h]anthracene derivatives, which hold potential medicinal applications [].
Q4: Are there any insights into the crystal structure of this compound derivatives?
A4: While the provided abstracts don't delve into the crystal structure of this compound itself, they do shed light on the crystal structure of one of its derivatives, dimethyl 2,2-dicyano-1-(4-nitrophenyl)propylphosphonate []. This compound crystallizes in the monoclinic system with the space group P121/c1 []. The crystal structure reveals interesting features such as a non-coplanar arrangement between the nitro group and the benzene ring, likely due to steric hindrance and hydrogen bonding interactions []. Additionally, the crystal packing is stabilized by intermolecular hydrogen bonds, forming a three-dimensional network structure [].
Q5: How is this compound used in the synthesis of pyrano[2,3-d][1,2,3]triazine derivatives?
A5: this compound is a crucial component in the synthesis of pyrano[2,3-d][1,2,3]triazine derivatives []. While the exact synthetic route isn't detailed in the provided abstracts, the use of this compound suggests its role as an electrophilic partner in a condensation reaction, likely with a suitable pyranone derivative. This reaction ultimately leads to the formation of the desired pyrano[2,3-d][1,2,3]triazine scaffold []. The resulting compounds have demonstrated anticancer activity, highlighting the potential of this synthetic strategy in medicinal chemistry [].
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